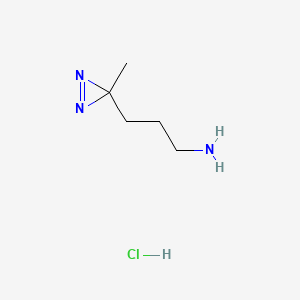
3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H11N3·HCl. It is a derivative of diazirine, a class of compounds known for their photo-reactive properties. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its ability to form covalent bonds with nearby molecules upon exposure to UV light.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Attachment of the propan-1-amine group: The diazirine intermediate is then reacted with a propan-1-amine derivative to form the final product.
Hydrochloride formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the diazirine precursor and propan-1-amine derivative are synthesized.
Reaction optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization or chromatography to obtain the hydrochloride salt in high purity.
化学反应分析
Types of Reactions:
Photo-induced reactions: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes a photolysis reaction, forming reactive carbene intermediates.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
UV light: Used to induce photolysis reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Solvents: Common solvents include dichloromethane and ethanol.
Major Products:
Carbene intermediates: Formed during photolysis, which can further react with nearby molecules.
Substituted products: Formed during nucleophilic substitution reactions.
科学研究应用
Chemistry:
Photoaffinity labeling: Used to study molecular interactions by forming covalent bonds with target molecules upon UV irradiation.
Crosslinking agents: Employed in the synthesis of polymers and other materials.
Biology:
Protein-protein interactions: Used to investigate interactions between proteins by crosslinking them in their native environment.
Enzyme activity studies: Helps in identifying active sites and understanding enzyme mechanisms.
Medicine:
Drug development: Utilized in the design of photo-reactive drugs for targeted therapy.
Diagnostic tools: Used in the development of diagnostic assays for detecting biomolecules.
Industry:
Material science: Applied in the development of advanced materials with specific properties.
Surface modification: Used to modify surfaces for improved adhesion or biocompatibility.
作用机制
Photolysis Mechanism: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes photolysis, generating reactive carbene intermediates. These intermediates can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. This property makes it useful for photoaffinity labeling and crosslinking studies.
Molecular Targets and Pathways: The compound targets various biomolecules, including proteins, nucleic acids, and lipids. The reactive carbene intermediates can form covalent bonds with these targets, allowing researchers to study their interactions and functions.
相似化合物的比较
3-(2-Bromoethyl)-3-methyl-3H-diazirine: Another diazirine derivative used in photoaffinity labeling.
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Used in crosslinking and photoactivatable crosslinking studies.
Uniqueness: 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride is unique due to its specific structure, which combines the photo-reactive diazirine ring with a propan-1-amine group. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile for various scientific applications.
属性
IUPAC Name |
3-(3-methyldiazirin-3-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c1-5(7-8-5)3-2-4-6;/h2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTVTFDAVKPFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
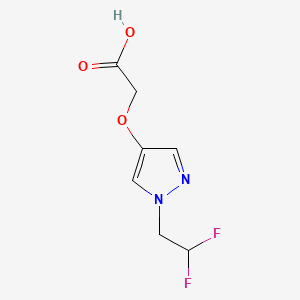

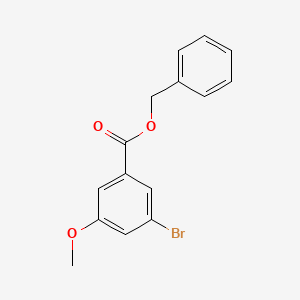
![(3R)-3-(1-benzofuran-5-yl)-1,2,3,4-tetrahydropyrrolo[3,4-b]quinolin-9-one](/img/structure/B8183638.png)
![2-[bis[(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]amino]acetic acid](/img/structure/B8183640.png)
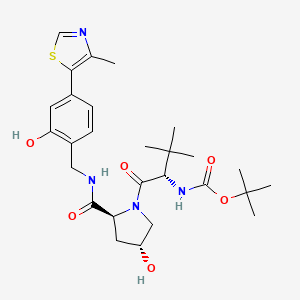
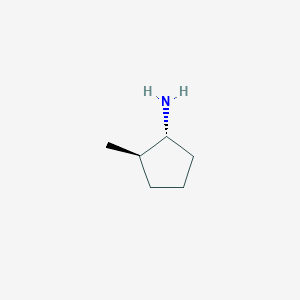

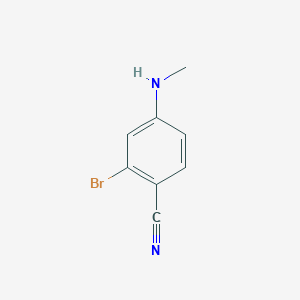
![Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride](/img/structure/B8183704.png)
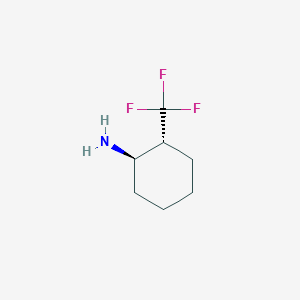
![3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B8183712.png)
![7-Azabicyclo[4.1.1]octane hydrochloride](/img/structure/B8183719.png)
![7-Aza-bicyclo[4.1.1]octane](/img/structure/B8183726.png)
